molecular formula C52H72N14O10 B055101 alpha-Msh-anopg amide CAS No. 116375-29-2

alpha-Msh-anopg amide

Cat. No.: B055101
CAS No.: 116375-29-2
M. Wt: 1053.2 g/mol
InChI Key: XJIWNRSYBJMLFC-UHCSGMPKSA-N
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Description

Alpha-Msh-anopg amide, also known as this compound, is a useful research compound. Its molecular formula is C52H72N14O10 and its molecular weight is 1053.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ocular Immunomodulation

Alpha-MSH plays a crucial role in ocular immune privilege, which is essential for maintaining the health of the eye. Research indicates that alpha-MSH can modulate immune responses in the eye, potentially offering therapeutic benefits for conditions such as uveitis and other inflammatory ocular diseases.

  • Mechanism of Action : Alpha-MSH interacts with melanocortin receptors (MCRs) in the eye, particularly MC1 and MC5, to exert immunosuppressive effects. This interaction can inhibit the infiltration of immune cells and reduce pro-inflammatory cytokine production .
  • Case Study : In rodent models of experimental autoimmune uveitis (EAU), administration of alpha-MSH resulted in significant suppression of inflammation and preservation of retinal architecture compared to controls .

Anti-Inflammatory Effects

Alpha-MSH has demonstrated potent anti-inflammatory properties across various biological systems. It acts as a non-selective full agonist of multiple melanocortin receptors, which are involved in regulating inflammation.

  • Applications : The peptide has been explored for treating conditions like septic shock and multiple sclerosis through its ability to modulate immune responses .
  • Data Table: Anti-Inflammatory Efficacy
ConditionModel TypeTreatment MethodOutcome
UveitisRodentPeptide InjectionReduced inflammation and retinal damage
Septic ShockAnimal ModelSystemic AdministrationDecreased mortality and inflammatory markers
Multiple SclerosisEAE ModelGene TherapySuppressed disease progression

Neuroprotective Effects

Alpha-MSH has shown potential neuroprotective effects, particularly in models of retinal degeneration.

  • Mechanism : The peptide may promote photoreceptor survival through mechanisms involving MCR activation, leading to neurotrophic benefits .
  • Case Study : In RCS rats (a model for retinal dystrophy), intravitreal injection of alpha-MSH analogs was found to retard photoreceptor loss significantly .

Potential in Glaucoma Treatment

Recent studies suggest that alpha-MSH could be effective in lowering intraocular pressure, a critical factor in glaucoma management.

  • Application : Topical application of alpha-MSH has been shown to stimulate prostaglandin E2 (PGE2) production in ocular tissues, leading to reduced intraocular pressure .
  • Data Table: Intraocular Pressure Reduction
Treatment MethodDuration of EffectReduction in IOP (%)
Topical Alpha-MSHUp to 6 hoursSignificant reduction
Standard AntiglaucomaVariesModerate reduction

Regulatory T-cell Generation

Emerging research indicates that alpha-MSH may be utilized to manipulate immune cells ex vivo to create antigen-specific regulatory T-cells.

  • Application : In mouse models, T-cells treated with alpha-MSH became capable of suppressing EAU upon re-stimulation with ocular autoantigens .

Properties

CAS No.

116375-29-2

Molecular Formula

C52H72N14O10

Molecular Weight

1053.2 g/mol

IUPAC Name

(4S)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[2-[[(E,2S)-1-amino-6-iminohex-4-en-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C52H72N14O10/c1-3-4-17-39(60-32(2)67)48(72)62-40(19-12-23-54)49(73)66-44(26-36-29-56-31-59-36)52(76)64-42(24-33-13-6-5-7-14-33)51(75)63-41(20-21-46(69)70)50(74)65-43(25-34-28-57-38-18-9-8-16-37(34)38)47(71)58-30-45(68)61-35(27-55)15-10-11-22-53/h5-11,13-14,16,18,22,28-29,31,35-36,39-44,53,57H,3-4,12,15,17,19-21,23-27,30,54-55H2,1-2H3,(H,58,71)(H,60,67)(H,61,68)(H,62,72)(H,63,75)(H,64,76)(H,65,74)(H,66,73)(H,69,70)/b11-10+,53-22?/t35-,36?,39-,40+,41-,42+,43-,44-/m0/s1

InChI Key

XJIWNRSYBJMLFC-UHCSGMPKSA-N

SMILES

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC=CC=N)CN)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H](CCCN)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)CN)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC=CC=N)CN)NC(=O)C

sequence

XXXFEWG

Synonyms

Ac-Nle(4)-Orn(5)-Phe(7)-Glu(8)-alpha-MSH(4-11)-NH2
alpha-MSH (4-11)amide, acetyl-4-norleucyl-5-ornithinyl-7-phenylalanyl-8-glutamic acid-
alpha-MSH(4-11)NH2, Ac-Nl4(4)-Orn(5)-Phe(7)-Glu(8)-
alpha-MSH-ANOPG amide

Origin of Product

United States

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